molecular formula C23H16FN5O3 B3403979 N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189927-55-6

N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B3403979
CAS No.: 1189927-55-6
M. Wt: 429.4
InChI Key: LBDGHKGDUNNYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core substituted with phenoxy and 4-fluorophenylacetamide groups. The fluorophenyl moiety enhances metabolic stability and bioavailability, while the triazoloquinoxaline system enables π-π stacking interactions with biological targets, such as DNA or enzyme active sites .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O3/c24-15-10-12-16(13-11-15)25-20(30)14-28-23(31)29-19-9-5-4-8-18(19)26-22(21(29)27-28)32-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDGHKGDUNNYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a triazoloquinoxaline core, which is known for its diverse reactivity and interaction profiles with various biological targets.

Structural Characteristics

The molecular formula of this compound is C23H16FN5O3C_{23}H_{16}FN_5O_3, with a molecular weight of approximately 429.4032 g/mol. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological activity.

Property Details
Molecular Formula C23H16FN5O3
Molecular Weight 429.4032 g/mol
CAS Number 1189927-55-6
Structural Features Triazoloquinoxaline core

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. For instance, derivatives of the triazoloquinoxaline scaffold have shown effectiveness against various bacterial strains, including Staphylococcus aureus and others .

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of triazoloquinoxaline derivatives on cancer cell lines. For example, in vitro assays revealed that certain compounds from this class can reduce cell viability significantly in melanoma cell lines (A375), indicating potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance their efficacy against specific cancer types.

Neuropharmacological Effects

Compounds within the triazoloquinoxaline family have also been evaluated for their neuropharmacological properties. Some derivatives have shown promise as rapid-acting antidepressants by reducing immobility in behavioral despair models in rats . This suggests that this compound may interact with neurotransmitter systems or receptors involved in mood regulation.

Study on Cytotoxicity

In a study assessing the cytotoxicity of various quinoxaline derivatives, this compound was tested against A375 melanoma cells. At a concentration of 10 µM, it demonstrated a reduction in cell viability to approximately 6%, indicating strong anticancer potential .

Antimicrobial Testing

Another research effort examined the antimicrobial efficacy of triazoloquinoxalines against Escherichia coli and Staphylococcus aureus. Compounds similar to this compound showed varying degrees of activity at different concentrations .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibit a range of biological activities:

  • Antimicrobial Properties : The triazoloquinoxaline core has been linked to antimicrobial effects, making this compound a candidate for further studies aimed at developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Similar compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and metastasis.

Pharmacological Applications

The pharmacological applications of this compound are diverse and include:

  • Drug Development : Its unique structure allows for the exploration of new therapeutic agents targeting various diseases, particularly in oncology and infectious diseases.
  • Biological Target Interaction : The compound may interact with enzymes and receptors that play critical roles in disease processes. This interaction can lead to the development of targeted therapies with fewer side effects compared to traditional treatments.
  • Research in Medicinal Chemistry : As a novel compound, it serves as a valuable tool for researchers investigating structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

Table 1: Comparative Analysis of [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Biological Activities Source/Reference
Target Compound : N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide Phenoxy, 4-fluorophenylacetamide ~393.3 (calculated) Presumed TopoII inhibition, DNA intercalation (based on structural analogs) Deduced from analogs
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline, sulfanyl linker ~529.5 Strong TopoII inhibition, G2/M cell cycle arrest, apoptosis in Caco-2 cells (IC₅₀: 1.8 µM)
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Chlorophenyl, 4-oxo group 367.8 Cytotoxicity against HePG-2, Hep-2, and Caco-2 cells (IC₅₀: 3.2–5.4 µM)
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Chlorophenyl, 1-methyl-4-oxo group 367.8 Improved solubility compared to non-methylated analogs; moderate TopoII inhibition
Compound 11f : 2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Nitroquinoxaline, triazole-thiazole hybrid ~503.5 Anticancer activity (unspecified cell lines); synthesized via Cu-catalyzed click chemistry

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances membrane permeability compared to chlorophenyl analogs (e.g., ), as fluorine’s electronegativity reduces metabolic degradation . Phenoxy substituents (as in the target compound) may improve DNA intercalation due to extended aromaticity, whereas sulfanyl linkers (e.g., ) introduce flexibility but reduce binding affinity.

Enzymatic Inhibition: The bis-triazoloquinoxaline derivative exhibited superior TopoII inhibition (IC₅₀: 1.8 µM) compared to mono-triazolo analogs, suggesting that dual triazolo systems enhance target engagement.

Cytotoxicity Profiles: Chlorophenyl derivatives (e.g., ) show moderate cytotoxicity (IC₅₀: 3.2–5.4 µM), while the target compound’s fluorophenyl group and phenoxy substitution may refine selectivity toward specific cancer cell lines.

Synthetic Accessibility: Click chemistry-derived analogs (e.g., ) prioritize modular synthesis but lack the triazoloquinoxaline core’s inherent bioactivity. The target compound’s synthesis likely requires multi-step cyclization and functionalization.

Critical Notes

Limitations of Available Data : Direct mechanistic or pharmacokinetic data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

Role of Fluorine : Fluorine’s impact on bioavailability and target binding is well-documented in intermediates like 2-chloro-N-(4-fluorophenyl)acetamide , supporting its inclusion in the target compound.

Unresolved Questions: The effect of 1-oxo and phenoxy groups on TopoII inhibition kinetics requires experimental validation.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves sequential functionalization of the quinoxaline core. A common approach includes:

  • Step 1 : Formation of the triazoloquinoxaline scaffold via cyclization reactions using reagents like hydrazine derivatives.
  • Step 2 : Introduction of the phenoxy group via nucleophilic aromatic substitution under controlled pH (e.g., 7–8) to avoid side reactions.
  • Step 3 : Acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize hydrolysis.
  • Purity Optimization : Use High Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) to isolate >95% pure product. Monitor intermediates with TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions on the triazoloquinoxaline core. For example, the fluorophenyl group shows distinct aromatic splitting patterns (~7.0–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching C₂₄H₁₇FN₅O₃).
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in the solid state .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Anticancer Screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with positive controls like doxorubicin.
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or Topoisomerase II via fluorometric assays.
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells after 48h exposure .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the triazoloquinoxaline core?

  • Optimization Strategies :

  • Catalyst Screening : Use Pd/C or CuI to accelerate cyclization steps.
  • Solvent Effects : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield.
    • Data Analysis : Compare yields via DOE (Design of Experiments) to identify critical parameters (temperature, solvent ratio) .

Q. What structural modifications enhance target selectivity in kinase inhibition?

  • SAR Insights :

  • Fluorophenyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets. Replace with bulkier groups (e.g., 3,5-difluorophenyl) to improve selectivity for kinases like VEGFR-2.
  • Phenoxy Substituent : Electron-withdrawing groups (e.g., nitro) at the para position increase binding affinity by 2–3 fold.
  • Acetamide Linker : Replace with sulfonamide to modulate solubility and membrane permeability.
    • Validation : Docking studies (AutoDock Vina) and mutational analysis of kinase domains .

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Hypothesis Testing :

  • Metabolic Variability : Assess cytochrome P450 expression in resistant cell lines (e.g., HepG2 vs. Caco-2) via qPCR.
  • Efflux Pumps : Inhibit P-glycoprotein with verapamil to determine if efflux mechanisms reduce intracellular drug accumulation.
  • Apoptotic Pathway Defects : Check caspase-3/7 activation and Bcl-2/Bax ratios via Western blot.
    • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) across replicates .

Q. What mechanistic studies elucidate its interaction with Topoisomerase II?

  • Experimental Design :

  • DNA Relaxation Assays : Use supercoiled plasmid DNA to quantify Topo II inhibition (gel electrophoresis).
  • DNA Intercalation : Measure fluorescence quenching of ethidium bromide upon compound binding.
  • Cellular Localization : Confocal microscopy with fluorescently tagged compound (e.g., BODIPY conjugate).
    • Advanced Techniques : Single-molecule FRET to visualize real-time Topo II-DNA interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.